molecular formula C12H11NO4 B2871778 Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 425609-97-8

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2871778
CAS No.: 425609-97-8
M. Wt: 233.223
InChI Key: KPGXJKWDFWFKAR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C12H11NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Safety and Hazards

“Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

The future directions for “Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate” could involve further exploration of its potential biological activities and applications in drug discovery, given the significance of isoxazole moieties in many commercially available drugs . Additionally, the development of more eco-friendly and cost-effective synthetic routes for isoxazoles, including this compound, could be another area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride forms an oxime, which can then undergo cyclization with acetic anhydride to yield the isoxazole ring . The final step involves esterification with methanol to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate

These compounds share a similar isoxazole core structure but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific substituents, contribute to its distinct biological activities and applications .

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUYMFZYOAFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231988
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

425609-97-8
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425609-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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